molecular formula C13H19NO2 B13158784 [5-(Benzyloxy)-2-oxopentyl](methyl)amine

[5-(Benzyloxy)-2-oxopentyl](methyl)amine

Katalognummer: B13158784
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: XPQMCJBAQDDILG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-2-oxopentylamine is an organic compound with a complex structure that includes a benzyloxy group, a ketone, and an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-oxopentylamine typically involves multiple steps, starting with the preparation of the benzyloxy group and the subsequent introduction of the ketone and amine functionalities One common method involves the reaction of benzyl alcohol with a suitable halogenated precursor to form the benzyloxy group

Industrial Production Methods

In industrial settings, the production of 5-(Benzyloxy)-2-oxopentylamine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-2-oxopentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-2-oxopentylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-2-oxopentylamine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the ketone and amine functionalities can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzylamine: Similar structure but lacks the ketone group.

    Benzyloxyacetone: Contains a benzyloxy group and a ketone but lacks the amine group.

    N-Benzylmethylamine: Similar amine structure but lacks the benzyloxy and ketone groups.

Uniqueness

5-(Benzyloxy)-2-oxopentylamine is unique due to the combination of its benzyloxy, ketone, and amine functionalities

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

1-(methylamino)-5-phenylmethoxypentan-2-one

InChI

InChI=1S/C13H19NO2/c1-14-10-13(15)8-5-9-16-11-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3

InChI-Schlüssel

XPQMCJBAQDDILG-UHFFFAOYSA-N

Kanonische SMILES

CNCC(=O)CCCOCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.